

# Physicochemical properties of substituted quinolinones

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Compound of Interest

Compound Name: 8-Fluoro-3-iodoquinolin-4(1H)-one

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An In-Depth Technical Guide to the Physicochemical Properties of Substituted Quinolinones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of substituted quinolinones, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] Understanding the physicochemical properties of these compounds is paramount for optimizing their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, and ultimately for the successful development of new therapeutic agents.[4]

# **Lipophilicity (LogP)**

Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a critical parameter in drug design. It influences a drug's ability to cross cell membranes, its distribution in the body, and its interaction with biological targets.[4][5] The partition coefficient (LogP) is the most common measure of lipophilicity.

A series of N-aryl-4-hydroxyquinoline-3-carboxanilides have been synthesized and their lipophilicity investigated, as it significantly affects their biological activities and ADME properties.[6] For quinoline-1,4-quinone hybrids, lipophilicity was determined both experimentally and theoretically, with the tested compounds generally showing low values.[5] It was observed that the introduction of a nitrogen atom can reduce lipophilicity.[4] In another



study, aromatic quinolines were found to be more lipophilic (cLogP = 2.23-4.13) than partially saturated tetrahydroquinoline (THQ) compounds (cLogP = 1.56-3.02).[7]

Table 1: Lipophilicity (LogP) of Selected Substituted Quinolinones

Compound Class	Substituent	LogP Value	Reference
Quinoline-1,4-quinone Hybrids	Varies	1.65 - 5.06	[4]
2-Arylquinolines	Varies	2.23 - 4.13	[7]
4-Acetamido-2- methyl-THQs	Varies	1.56 - 3.02	[7]
Diquino[3,2-b;3',4'-e]thiazines	7-substituted	Lowest among isomers	[8]
Diquino[3,2-b;6',5'-e]thiazines	7-substituted	Highest among isomers	[8]
Diquinothiazines	Dimethylaminopropyl	Lowest lipophilicity	[8]
Diquinothiazines	N-methylpiperidine	Highest lipophilicity	[8]

# **Experimental Protocol: LogP Determination by HPLC**

High-Performance Liquid Chromatography (HPLC) is a widely used method for the indirect determination of LogP.[9][10][11]

- System Preparation: A reversed-phase HPLC column (e.g., C8 or C18) is used. The mobile
  phase typically consists of a buffered aqueous solution and an organic modifier like methanol
  or acetonitrile.[12]
- Calibration: A series of standard compounds with known LogP values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known LogP values.[10]



- Sample Analysis: The substituted quinolinone is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.
- Calculation: The retention time of the quinolinone is measured, and the retention factor (k) is calculated. The LogP of the compound is then determined from the calibration curve.[12]

Workflow for LogP Determination by HPLC

# System Preparation (RP-HPLC, Mobile Phase) Establish Baseline Calibration with Standards (Known LogP Values) Run under same conditions Sample Analysis (Inject Quinolinone) Use retention time LogP Calculation (From Calibration Curve)

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Caption: A flowchart illustrating the key steps in determining the LogP of a compound using HPLC.

# Solubility

The aqueous solubility of a drug candidate is a crucial factor that affects its absorption and bioavailability.[13] Poor solubility can lead to low and variable absorption, hindering the development of effective oral medications.



1H-quinolin-2-one is generally considered to be insoluble in water but shows good solubility in various organic solvents like alcohols (ethanol, methanol), aromatic hydrocarbons (toluene, benzene), and chlorinated solvents (chloroform).[14] The solubility of quinoline and its derivatives can be influenced by factors such as pH, buffer concentration, and ionic strength.
[13] For some poorly soluble quinazolinone derivatives, techniques like solid dispersion with carriers such as polaxamer 407 have been employed to enhance their solubility and dissolution rate.[15]

Table 2: Solubility Characteristics of Quinolinones

Compound	Solvent	Solubility	Notes	Reference
1H-quinolin-2- one	Water	Insoluble	Relatively non- polar character	[14]
1H-quinolin-2- one	Organic Solvents (e.g., ethanol, chloroform)	Good	Favorable for chemical applications	[14]
Quinolin-6-ol	Water	Moderate	pH-dependent	[16]
Quinolin-6-ol	Organic Solvents (e.g., ethanol)	Substantial	Aromatic structure facilitates dissolution	[16]
Pyrazolo quinazolines	DMF	Highest	Compared to other organic solvents	[17]

# **Experimental Protocol: Gravimetric Solubility Determination**

The gravimetric method is a straightforward technique to determine the solubility of a compound in a specific solvent at different temperatures.[17]



- Saturation: An excess amount of the substituted quinolinone is added to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
- Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
- Quantification: A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.
- Evaporation: The solvent is evaporated to dryness under controlled conditions (e.g., in an oven or under vacuum).
- Measurement: The container with the dried solute is weighed. The solubility is calculated as
  the mass of the dissolved solid per volume of the solvent.

# **Melting Point**

The melting point of a compound is the temperature at which it changes from a solid to a liquid state. It is a fundamental physical property used for identification and as an indicator of purity. [18] Pure crystalline compounds typically have a sharp melting point range (0.5-1.0°C), while impurities tend to lower and broaden the melting range.[19]

Table 3: Melting Points of Selected Substituted Quinolines



Compound	Melting Point (°C)	Reference
2-Styrylquinoline	98-99	[20]
2-(4-Phenyl-1,3- butadienyl)quinoline	117-117.5	[20]
4-Styrylquinoline	98-99	[20]
Quinoline Methiodide	131-132	[20]
4-Amino-8-methylquinolin- 2(1H)-one	> 300	[21]
Azidotetrazoloquinoline	208-209	[21]
A colorless solid from a specific reaction	92	[22]

# **Experimental Protocol: Capillary Melting Point Determination**

The capillary method is a standard and widely used technique for determining the melting point of a solid.[18][23]

- Sample Preparation: A small amount of the finely powdered, dry quinolinone derivative is packed into a capillary tube, which is sealed at one end.[24]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) along with a thermometer.[18]
- Heating: The apparatus is heated slowly and steadily. It is common practice to perform a
  rapid initial determination to find an approximate melting point, followed by a more careful
  measurement with a slower heating rate (e.g., 1-2°C per minute) near the expected melting
  point.[19]



 Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range is the melting point of the compound.[18]

# **Ionization Constant (pKa)**

The pKa is a measure of the acidity or basicity of a compound and is crucial for understanding its behavior in physiological environments. It determines the extent of ionization of a drug at a given pH, which in turn affects its solubility, permeability, and binding to target receptors.[25] Quinolones with a piperazinyl substituent, for example, can have multiple pKa values due to the presence of both acidic (carboxylic acid) and basic (piperazine) functional groups.[26] The pKa values for a series of synthesized quinazolinones were found to be in the range of 5.78-7.62.[27]

Table 4: pKa Values of Selected Quinolones

Compound Class	pKa Range/Value(s)	Notes	Reference
Substituted Quinazolinones	5.78 - 7.62	Varies with substituents	[27]
Quinolones with piperazinyl substituent	Three pKa values determined	Involve multiple protonation equilibria	[26]

# Experimental Protocol: pKa Determination by Spectrophotometry

UV-Vis spectrophotometry can be used to determine the pKa of a compound by measuring the change in its absorbance spectrum as a function of pH.[25]

- Solution Preparation: A series of buffer solutions covering a wide pH range are prepared. A stock solution of the quinolinone derivative is also prepared.
- Spectral Measurement: The UV-Vis spectrum of the quinolinone is recorded in each buffer solution. The compound must have a chromophore close to the ionizing group, so that the

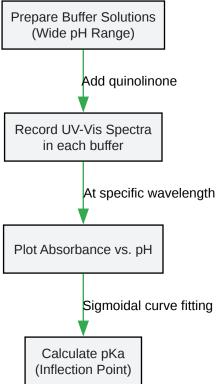


ionized and un-ionized forms have different spectra.

- Data Analysis: The absorbance at a specific wavelength where the difference between the two forms is maximal is plotted against the pH.
- pKa Calculation: The resulting data often forms a sigmoidal curve. The pKa is the pH at the inflection point of this curve and can be determined using the Henderson-Hasselbalch equation.[25]

Workflow for pKa Determination by Spectrophotometry

# Workflow for pKa Determination by Spectrophotometry



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Caption: A flowchart outlining the process of determining the pKa of a compound using UV-Vis spectrophotometry.

# Signaling Pathways and Structure-Activity Relationships



The physicochemical properties of substituted quinolinones are intrinsically linked to their biological activity. The structure-activity relationship (SAR) explores how modifications to the chemical structure of a compound affect its biological function. [28] For instance, in certain 4-quinolinamines, substitution at the first position is vital for antibacterial activity, while a fluorine atom and a piperazine ring can broaden the spectrum of activity. [28]

Quinolinones exert their biological effects by modulating various signaling pathways. For example, some quinoline derivatives have shown potential as selective antagonists of  $\alpha 2C$ -adrenoceptors, with a critical need for a substituent in the 3-position of the quinoline ring.[29] Other derivatives have been investigated for their anticancer properties, with molecular docking studies suggesting they could be promising regulators of KDM proteins.[7]

Relationship between Physicochemical Properties and Drug Development

# Physicochemical Properties Lipophilicity (LogP) Solubility pKa Melting Point ADMET Profile Distribution Metabolism Absorption Excretion Drug Efficacy & Safety Toxicity Efficacy

### Impact of Physicochemical Properties on Drug Development

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